4-(1,2,3-Thiadiazol-4-yl)benzaldehyde

Anticancer Cytotoxicity Heterocyclic Chemistry

This 1,2,3-thiadiazole benzaldehyde offers a unique scaffold for generating focused libraries in anticancer, antifungal, and α-glucosidase inhibitor research. Its para-substituted aldehyde enables diverse derivatization, a key differentiator from other thiadiazole isomers. Ideal for SAR studies and materials science applications.

Molecular Formula C9H6N2OS
Molecular Weight 190.22 g/mol
CAS No. 321309-44-8
Cat. No. B1597178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,2,3-Thiadiazol-4-yl)benzaldehyde
CAS321309-44-8
Molecular FormulaC9H6N2OS
Molecular Weight190.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=O)C2=CSN=N2
InChIInChI=1S/C9H6N2OS/c12-5-7-1-3-8(4-2-7)9-6-13-11-10-9/h1-6H
InChIKeyKCYKKBNXHITUOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1,2,3-Thiadiazol-4-yl)benzaldehyde (CAS 321309-44-8) | Class Profile & Procurement Context


4-(1,2,3-Thiadiazol-4-yl)benzaldehyde (CAS 321309-44-8) is a heterocyclic building block of the 1,2,3-thiadiazole class, characterized by a thiadiazole ring linked to a benzaldehyde moiety . This structural class is a privileged scaffold in medicinal chemistry, recognized for its broad spectrum of pharmacological activities [1]. The compound's value proposition for procurement is not as a final active pharmaceutical ingredient (API), but as a key synthetic intermediate. Its aldehyde group enables diverse derivatization via nucleophilic addition and condensation, positioning it as a strategic entry point for generating focused libraries of 1,2,3-thiadiazole-containing analogs .

4-(1,2,3-Thiadiazol-4-yl)benzaldehyde Differentiation: Why Isomer & Scaffold Selection Matters


While thiadiazoles as a class are broadly active, their specific isomer (1,2,3- vs. 1,3,4-thiadiazole) and substitution pattern critically dictate biological activity and synthetic utility [1]. Generic substitution with a more common 1,3,4-thiadiazole analog or a simple benzaldehyde is unlikely to replicate the target compound's specific properties. The 1,2,3-thiadiazole nucleus offers a unique electronic and steric environment compared to its isomers [1]. Furthermore, the para-substituted benzaldehyde group provides a specific vector for molecular elaboration, enabling the construction of diverse chemotypes like Schiff bases, hydrazones, and fused heterocycles, which is not possible with non-aldehyde analogs . This compound's value is in its precise combination of a privileged heterocycle and a reactive handle, which is not interchangeable with other in-class compounds.

Quantitative Differentiation Data for 4-(1,2,3-Thiadiazol-4-yl)benzaldehyde (CAS 321309-44-8)


In Vitro Antitumor Activity vs. Reference Chemotherapeutic

The carbaldehyde derivative of 1,2,3-thiadiazole (designated as compound 4b, which is 4-(1,2,3-thiadiazol-4-yl)benzaldehyde) demonstrated broad-spectrum in vitro antitumor activity against a panel of six human cancer cell lines [1]. While its activity was lower than a related benzene derivative (4c), it was active against all tested lines, establishing its profile as a direct-acting cytotoxic scaffold [1].

Anticancer Cytotoxicity Heterocyclic Chemistry

Antifungal Activity Against Candida albicans

In a comparative study of 1,2,3-thia- and selenadiazole derivatives, the 1,2,3-thiadiazole-4-carbaldehyde compound (4b) showed specific antifungal activity against the yeast-like fungi Candida albicans [1]. This activity was shared with the propenoxide (4a) and benzene (4c) derivatives in the same series, but was a distinct property compared to its lack of activity against tested bacterial strains [1].

Antifungal Antimicrobial Drug Discovery

Antitumor Activity Superiority of Thiadiazole over Selenadiazole Analog

A direct comparison between the 1,2,3-thiadiazole-4-carbaldehyde (4b) and its corresponding 1,2,3-selenadiazole analog was performed. The thiadiazole derivative (4b) was active against all six tested tumor cell lines, whereas the abstract does not report the same broad activity for the selenadiazole analog, suggesting a heteroatom-dependent (S vs. Se) difference in antitumor efficacy [1].

Anticancer Structure-Activity Relationship Heterocyclic Chemistry

Class-Level α-Glucosidase Inhibition Potency

While direct data for 4-(1,2,3-thiadiazol-4-yl)benzaldehyde is not available, studies on closely related 1,2,3-thiadiazole-based Schiff base derivatives reveal potent α-glucosidase inhibition, a key mechanism for managing postprandial hyperglycemia [1]. The lead compound in this series exhibited an IC50 of 2.40 ± 0.10 µM, which is 2.5-fold more potent than the clinical standard acarbose (IC50 = 6.10 ± 0.10 µM) [1]. This class-level potency establishes the 1,2,3-thiadiazole nucleus as a highly effective pharmacophore for this target, implying that derivatives of 4-(1,2,3-thiadiazol-4-yl)benzaldehyde could be rationally designed to achieve similar or improved activity.

Antidiabetic Enzyme Inhibition Medicinal Chemistry

High-Value Application Scenarios for 4-(1,2,3-Thiadiazol-4-yl)benzaldehyde (CAS 321309-44-8)


Synthesis of Focused Libraries for Anticancer Drug Discovery

This compound is an optimal starting material for synthesizing diverse chemical libraries aimed at anticancer drug discovery. Its established, broad-spectrum in vitro antitumor activity against multiple cancer cell lines (including SW480, HCT116, and MCF-7) provides a validated biological rationale for this research direction [1]. Chemists can leverage the reactive aldehyde group to create a series of hydrazones, Schiff bases, or other heterocyclic derivatives to explore structure-activity relationships (SAR) and optimize for potency and selectivity.

Development of Next-Generation Antifungal Agents

Given its confirmed and selective activity against Candida albicans [1], 4-(1,2,3-thiadiazol-4-yl)benzaldehyde is a strategic intermediate for antifungal drug development programs. Researchers can use this scaffold to design novel antifungal agents, particularly to address the growing challenge of drug-resistant fungal infections. The building block can be derivatized to improve pharmacokinetic properties and target specificity while retaining the core antifungal activity.

Creation of Potent α-Glucosidase Inhibitors for Diabetes Research

The 1,2,3-thiadiazole pharmacophore has demonstrated exceptional potency in inhibiting α-glucosidase, with leading derivatives showing IC50 values superior to the clinical drug acarbose [1]. This compound serves as an ideal building block for synthesizing new α-glucosidase inhibitors by forming Schiff bases or other conjugates with diverse amines. This application is directly supported by class-level evidence and represents a high-impact area for medicinal chemistry efforts.

Building Block for Advanced Materials and Chemical Biology Probes

As a bifunctional molecule containing both an aromatic heterocycle and a reactive aldehyde, this compound is valuable beyond traditional drug discovery. It can be used to synthesize functional materials, metal-organic frameworks (MOFs), or chemical biology probes . The aldehyde group allows for conjugation to polymers, surfaces, or biomolecules, while the thiadiazole ring introduces specific electronic properties and potential for metal coordination. This versatility is a key differentiator for procurement in academic and industrial research settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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